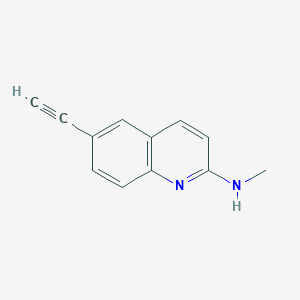

6-Ethynyl-N-methylquinolin-2-amine

Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govnih.gov Its derivatives have demonstrated a remarkable diversity of pharmacological activities, establishing it as a "privileged structure" in drug discovery. nih.govtandfonline.comrsc.org This privileged status stems from its ability to interact with a wide array of biological targets, leading to therapeutic effects across numerous disease areas. nih.govorientjchem.org

The biological potential of the quinoline nucleus is extensive, with derivatives exhibiting properties such as:

Antimalarial: Historically, the quinoline alkaloid quinine (B1679958) was the first effective treatment for malaria. nih.govrsc.org This has led to the development of synthetic antimalarials like chloroquine (B1663885), mefloquine (B1676156), and piperaquine. rsc.orgbiointerfaceresearch.comacs.org

Anticancer: Many quinoline-based compounds have been investigated as anticancer agents. nih.govtandfonline.comrsc.org They can induce apoptosis, inhibit cell migration, and act as angiogenesis inhibitors. rsc.org For example, camptothecin (B557342) and its analogs are topoisomerase inhibitors used in cancer therapy. nih.govrsc.org

Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and moxifloxacin, features a quinoline core and is widely used to treat bacterial infections. nih.govrsc.orgbiointerfaceresearch.com

Anti-inflammatory: Quinoline derivatives have also been explored for their anti-inflammatory potential. rsc.orgbiointerfaceresearch.com

Antiviral: The quinoline drug Saquinavir was the first protease inhibitor approved by the FDA for the treatment of HIV. rsc.orgnih.gov

Neuroprotective: Derivatives of quinoline are also being investigated for their potential in treating neurodegenerative diseases. nih.gov

The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. orientjchem.orgbiointerfaceresearch.com This has made it a continuous focus of research for the development of new and more effective therapeutic agents. nih.goveurekaselect.combenthamscience.comnih.gov

Overview of Ethynyl-Containing Chemical Entities in Drug Discovery

The ethynyl (B1212043) group (–C≡CH), a simple yet powerful functional group, has been widely utilized in drug discovery and development since the mid-20th century. nih.govacs.org Its unique physicochemical properties make it a valuable addition to the medicinal chemist's toolbox. nih.gov

Key attributes and applications of the ethynyl group in drug discovery include:

Structural Rigidity: The linear geometry of the acetylene (B1199291) group provides a rigid spacer, which can be used to precisely position other functional groups for optimal interaction with a biological target. acs.orgsci-hub.se

Bioisosterism: The ethynyl group can act as a bioisostere for other chemical groups. For instance, it can mimic a phenyl ring in terms of its π-system and donor-acceptor interactions. acs.orgsci-hub.se It is also comparable in length to an iodine atom. acs.orgsci-hub.se

Metabolic Stability: The introduction of an ethynyl group can block metabolically susceptible sites in a molecule, thereby improving its metabolic stability and pharmacokinetic profile.

Target Engagement: A terminal alkyne is a key component in "click chemistry," particularly in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). acs.orgnih.govspringernature.com This bioorthogonal reaction is widely used in chemical biology to label and identify molecular targets. researchgate.netacs.orgwikipedia.org

Potency Enhancement: The ethynyl group can enhance the binding affinity of a ligand to its target. For example, the anti-HIV drug Efavirenz and the potent antiviral 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) both contain an ethynyl group that is crucial for their activity. nih.gov

The acetylene moiety is found in a range of approved drugs and clinical candidates targeting enzymes such as tyrosine kinases, monoamine oxidase (MAO), and HIV reverse transcriptase. nih.govacs.org It is also used in the synthesis of various pharmaceuticals, including some hormones and antibiotics. air-source.com

Research Context of N-Methylated Quinoline Derivatives

The methylation of nitrogen atoms within the quinoline scaffold is a common strategy in medicinal chemistry to modulate the properties of the resulting derivatives. N-methylation can have a profound impact on a compound's biological activity, selectivity, and pharmacokinetic profile.

Research into N-methylated quinoline derivatives has explored several areas:

Modulation of Basicity: Methylation of a nitrogen atom alters its basicity, which can affect the molecule's ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and ability to form ionic interactions with biological targets.

Enhanced Binding Affinity: The introduction of a methyl group can lead to favorable steric or hydrophobic interactions within a binding pocket, thereby increasing the compound's affinity and potency. In some cases, N-methylation can introduce a positive charge, which can significantly improve binding to negatively charged biological macromolecules like DNA. nih.govyizimg.com

G-Quadruplex Stabilization: Certain N-methylated quindoline (B1213401) (indolo[3,2-b]quinoline) derivatives have been shown to be potent stabilizers of G-quadruplex DNA structures, particularly in telomeres. nih.govyizimg.com This activity is being explored as a potential anti-cancer strategy.

Enzyme Inhibition: N-methylated quinoline derivatives have been investigated as inhibitors of various enzymes. For instance, recent studies have characterized quinoline analogs with methylamine (B109427) side chains as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy. biorxiv.orgbiorxiv.org

Improved Pharmacokinetics: N-methylation can influence a drug's metabolic stability by blocking N-dealkylation, a common metabolic pathway. This can lead to a longer half-life and improved bioavailability.

The exchange of a phenolic oxygen for an N-methyl group in a series of antimalarial compounds resulted in a significant improvement in activity, highlighting the potential benefits of this modification. acs.org

Scope and Objectives of the Academic Research Outline

The primary objective of this research outline is to provide a structured investigation into the chemical synthesis and biological evaluation of 6-Ethynyl-N-methylquinolin-2-amine. The scope of this research is to:

Develop an efficient synthetic route for this compound and characterize the final compound and its intermediates.

Conduct a comprehensive in vitro biological evaluation of the compound's potential as an anticancer agent, focusing on its effects on cell proliferation, apoptosis, and the cell cycle in various cancer cell lines.

Investigate the mechanism of action , with a particular focus on its potential to inhibit key enzymes such as DNA methyltransferases or to interact with nucleic acid structures like G-quadruplexes.

Perform initial pharmacokinetic profiling to assess its drug-like properties, including metabolic stability and membrane permeability.

This research aims to elucidate the structure-activity relationships of this novel compound, thereby contributing to the broader understanding of substituted quinolines as potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-N-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-4-6-11-10(8-9)5-7-12(13-2)14-11/h1,4-8H,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTPYROHUBVINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=C1)C=C(C=C2)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292026 | |

| Record name | 2-Quinolinamine, 6-ethynyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956354-68-9 | |

| Record name | 2-Quinolinamine, 6-ethynyl-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinamine, 6-ethynyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethynyl N Methylquinolin 2 Amine and Analogues

Strategies for Quinoline (B57606) Core Synthesis

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be assembled through several established and modern synthetic methods. These range from traditional acid-catalyzed cyclization reactions to more recent transition metal-mediated processes.

For over a century, classical annulation reactions have been the cornerstone of quinoline synthesis, providing robust and versatile routes to a wide array of quinoline derivatives. mdpi.comiipseries.orgnih.gov These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

The Friedländer synthesis is a prominent and straightforward method for constructing quinoline rings. acs.org It involves the condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing an α-methylene group adjacent to a carbonyl. nih.govlibretexts.org This reaction can be catalyzed by either acids or bases. nih.govbiosynth.com

Two primary mechanisms are proposed for the Friedländer synthesis. nih.gov The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to yield the final product. nih.gov

Modern adaptations of the Friedländer synthesis have focused on improving reaction efficiency, expanding substrate scope, and employing more environmentally benign conditions. Innovations include the use of various catalysts such as iodine, Lewis acids, and solid-supported reagents. nih.govnih.gov For instance, microwave irradiation has been utilized to accelerate the reaction, often in conjunction with catalysts like p-toluenesulfonic acid. nih.gov The development of asymmetric Friedländer reactions has also been a significant advancement, enabling the synthesis of chiral quinolines. acs.org

Table 1: Catalysts and Conditions in Friedländer Synthesis

| Catalyst | Conditions | Reference |

| Trifluoroacetic acid | - | nih.gov |

| Toluenesulfonic acid | Microwave irradiation | nih.govnih.gov |

| Iodine | - | nih.govnih.gov |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) | - | nih.gov |

| Nafion (solid acid catalyst) | Microwave irradiation | researchgate.net |

| p-Toluenesulfonic acid | Solvent-free, microwave or conventional heating | nih.gov |

| Silver phosphotungstate | - | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ (magnetic nanocatalyst) | Solvent-free, 60 °C | acs.org |

The Skraup synthesis, one of the oldest methods for preparing quinolines, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring. mdpi.com

While historically significant, the classical Skraup reaction is often characterized by harsh conditions and potentially violent reactions. mdpi.comresearchgate.net Modern modifications have aimed to mitigate these issues. These include the use of milder reaction conditions and alternative reagents. For instance, acrolein diethyl acetal (B89532) has been used as a more stable three-carbon annulation partner for aniline substrates in a monophasic, organic solvent-free reaction medium, providing moderate to good yields of quinoline products. acs.org The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. researchgate.net

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. nih.govresearchgate.net The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation). nih.gov High-boiling point solvents are often employed to facilitate the thermal cyclization. researchgate.net

The Gould-Jacobs reaction is another valuable method for preparing 4-hydroxyquinoline (B1666331) derivatives from anilines and diethyl ethoxymethylenemalonate. mdpi.comacs.orgwikipedia.org The process involves condensation, cyclization, and subsequent decarboxylation. mdpi.comacs.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. youtube.com

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, offering high efficiency and functional group tolerance under milder conditions compared to classical methods. nih.govnih.gov

Palladium catalysts have been extensively used in the synthesis of quinolines. nih.gov These reactions often involve the construction of the quinoline ring through cyclization or the functionalization of a pre-existing quinoline core via cross-coupling reactions.

Palladium-catalyzed dehydrogenative coupling provides an efficient route to quinoline scaffolds through intramolecular C-H alkenylation reactions. google.com Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids or bases. researchgate.net

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key reaction for introducing an ethynyl (B1212043) group onto a quinoline ring. biosynth.comnih.gov This reaction is crucial for the synthesis of 6-ethynylquinoline (B1611226) derivatives from the corresponding 6-haloquinolines. The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions. nih.gov Copper-free Sonogashira couplings have also been developed.

Palladium-catalyzed C-H activation and functionalization represent a modern and atom-economical approach to substituted quinolines. For instance, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides can yield 4-arylquinolin-2(1H)-ones. Furthermore, one-pot procedures combining mechanistically distinct reactions, such as a Suzuki-Miyaura cross-coupling followed by an intramolecular direct arylation, have been developed using a single palladium precatalyst.

Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Dehydrogenative Coupling | N-Acyl-2-alkenylanilines | Pd(OAc)₂ | Quinolines | google.com |

| Oxidative Cyclization | Aryl allyl alcohols and anilines | Pd(OAc)₂ | Quinolines | researchgate.net |

| Heck Coupling and Cyclization | Iodo methoxypivaloylaminobenzenes and methyl acrylate | Pd(OAc)₂, Et₃N | Methoxyquinolin-2(1H)-ones | |

| Sonogashira Coupling | 6-Haloquinoline and a terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 6-Ethynylquinoline | biosynth.comnih.gov |

| Intramolecular Amidation | N-substituted-3,3-diarylacrylamides | PdCl₂, Cu(OAc)₂ | 4-Arylquinolin-2(1H)-ones | |

| One-Pot Suzuki-Miyaura/Direct Arylation | 4-(2-bromophenoxy)quinoline and Phenylboronic acid | Pd(OAc)₂ | 2-Phenyl-benzofuro[3,2-c]quinoline |

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Annulations

Copper-catalyzed reactions represent a versatile and efficient approach for constructing the quinoline scaffold. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One notable strategy involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which yields 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. mdpi.com Another approach utilizes a one-pot reaction of saturated ketones and anthranils, catalyzed by copper acetate, to generate 3-substituted quinoline derivatives. mdpi.com Furthermore, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to a wide range of C4-functionalized quinolines. organic-chemistry.org

Copper catalysis also facilitates oxidative cyclization reactions. For instance, the reaction of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805), using oxygen as the oxidant, is catalyzed by copper. mdpi.com Additionally, a copper(I)-catalyzed [4 + 1 + 1] annulation strategy employing ammonium (B1175870) salts and anthranils has been developed to access 2,3-diaroylquinolines under mild conditions. mdpi.com A similar Cu(0)-catalyzed [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes, with dioxygen as the terminal oxidant, provides 8-acylquinolines. mdpi.com

An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Moreover, a simple and convenient copper-catalyzed method enables the synthesis of quinoline-2-carboxylate derivatives through the sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Ketone oxime acetates, o-trifluoroacetyl anilines | Copper catalyst | 4-Trifluoromethyl quinolines | mdpi.com |

| Saturated ketones, anthranils | Copper acetate | 3-Substituted quinolines | mdpi.com |

| Alkynyl imines, diazo compounds | Copper catalyst | C4-Functionalized quinolines | organic-chemistry.org |

| 2-Vinylaniline/2-arylaniline, 2-methylquinoline | Copper catalyst, O₂ | Substituted quinolines | mdpi.com |

| Ammonium salts, anthranils | Copper(I) catalyst | 2,3-Diaroylquinolines | mdpi.com |

| Anthranils, phenylacetaldehydes | Cu(0), AgOTf, O₂ | 8-Acylquinolines | mdpi.com |

| Aryl aldehydes, anilines, acrylic acid | Copper catalyst | 2-Substituted quinolines | organic-chemistry.org |

| Alkynes, imines | Copper catalyst | Quinoline-2-carboxylates | organic-chemistry.org |

Nickel- and Rhodium-Catalyzed Routes

Nickel and rhodium catalysts offer powerful and often complementary strategies for the synthesis of quinoline derivatives, frequently operating under mild and sustainable conditions.

Nickel-Catalyzed Syntheses:

Nickel-catalyzed approaches are particularly noted for their use of earth-abundant metals and environmentally friendly methods. A prominent example is the acceptorless dehydrogenative coupling of o-aminobenzylalcohols with ketones or secondary alcohols, which provides a general and efficient one-step synthesis of substituted quinolines. rsc.org This method utilizes an inexpensive and easy-to-prepare nickel catalyst. rsc.org Another sustainable approach involves a nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with either ketones or secondary alcohols to produce a wide range of polysubstituted quinolines. organic-chemistry.org

A homogeneous nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol or 1-phenylethanol (B42297) with diamines or diols, respectively, offers a convenient and eco-friendly route to quinolines and quinoxalines at a mild temperature of 80°C. organic-chemistry.orgnih.gov This phosphine-free catalyst can be regenerated under aerobic conditions, a process where the ligand backbone stores hydrogen, avoiding the formation of metal-hydrides. organic-chemistry.orgnih.gov

Rhodium-Catalyzed Syntheses:

Rhodium catalysis often enables unique transformations with high regioselectivity and functional group tolerance. A notable method is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which leads to 2-aminophenyl enones that subsequently cyclize to form substituted quinolines. acs.orgnih.gov This process is characterized by its mild reaction conditions and high yields. acs.orgnih.gov The scope of this reaction can be extended to o-alkynyl nitro arenes, which provides access to both quinolines and quinoline N-oxides. nih.gov

Furthermore, rhodium(III)-catalyzed oxidative C-H activation of N-arylsydnones and their coupling with internal alkynes results in the efficient synthesis of quinoline-fused sydnones under mild conditions and with low catalyst loading. acs.org Mechanistic studies suggest a catalytic cycle involving cyclometalation, alkyne insertion, and reductive elimination, with reoxidation of the rhodium(I) species by an oxidant like copper(II) acetate. acs.org

Table 2: Comparison of Nickel- and Rhodium-Catalyzed Quinoline Syntheses

| Catalyst | Key Reaction Type | Starting Materials | Key Features | References |

|---|---|---|---|---|

| Nickel | Dehydrogenative Coupling | o-Aminobenzylalcohols and ketones/secondary alcohols | Earth-abundant catalyst, environmentally benign, one-step process. rsc.org | organic-chemistry.orgrsc.org |

| Nickel | Double Dehydrogenative Coupling | 2-Aminobenzyl alcohol/1-phenylethanol and diamine/diol | Eco-friendly, mild temperature, aerobic regeneration. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| Rhodium | Hydroacylation/Annulation | Aldehydes and o-alkynyl anilines/nitro arenes | Mild conditions, broad functional group tolerance, high yields. acs.orgnih.gov | acs.orgnih.gov |

| Rhodium | Oxidative C-H Activation | N-Arylsydnones and internal alkynes | Synthesis of fused systems, mild conditions, low catalyst loading. acs.org | acs.org |

Oxidative Cyclization and C-H Functionalization Strategies

The direct functionalization of C-H bonds and oxidative cyclization have become powerful tools in synthetic chemistry for creating quinoline derivatives, offering atom and step economy. rsc.orgmdpi.com These strategies often employ transition-metal catalysts to achieve high efficiency and selectivity. rsc.org

Recent advancements have focused on the use of catalysts, oxidants, and solvents to improve reactivity and efficiency. mdpi.com For instance, a cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C1 building block, provides a direct route to quinolines with high regioselectivity. nih.govorganic-chemistry.org Mechanistic studies suggest that a 2-vinylbenzenamine species is a key intermediate in this transformation. nih.gov

Copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) offers a concise pathway to benzoquinoliziniums. acs.org In this reaction, DCE acts as the solvent, an in-situ activating agent for the quinoline C2-H bond, and a vinyl equivalent to form the new azonia ring. acs.org

Rhodium catalysts are also effective in C-H functionalization. For example, rhodium(III)-catalyzed C-8 allylation of quinoline N-oxides with vinylcyclopropanes proceeds at room temperature with good diastereoselectivity. rsc.org

The choice of catalyst can significantly influence the site of functionalization. For example, while a ruthenium catalyst can achieve C(sp²)-8 arylation of quinoline-N-oxide with organoboranes, using an isoelectronic rhodium(III) catalyst under similar conditions leads to 8-arylquinoline-N-oxides. rsc.org

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile strategy for the synthesis of diverse quinoline scaffolds. rsc.org MCRs offer the advantage of constructing complex molecular structures in a single step from multiple starting materials, thereby demonstrating high atom economy and allowing for the incorporation of significant structural diversity. rsc.orgresearchgate.net

Various named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of quinoline derivatives. rsc.org These reactions enable the introduction of a wide array of functional groups and substitution patterns, which can be tailored for specific applications in medicinal chemistry and materials science. rsc.org

For example, a three-component reaction involving aromatic aldehydes, 6-amino-1,3-dimethyluracil, and either dimedone or 1,3-cyclohexadione, using water as a green solvent, can produce pyrimido[4,5-b]quinolones. nih.gov Another example is the one-pot reaction of α-naphthylamine, aromatic aldehydes, and malononitrile (B47326) to produce 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov

The use of catalysts such as niobium pentachloride (NbCl₅) has been shown to promote MCRs for the synthesis of quinoline derivatives with good to high yields. researchgate.net Similarly, InBr₃ can promote the dimerization of 2-ethynylaniline (B1227618) derivatives to produce polysubstituted quinolines. figshare.comresearchgate.net

The continuous development of novel MCR-based approaches holds great promise for the rapid and efficient generation of valuable quinoline-containing compounds. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to address the drawbacks of traditional methods, which often involve harsh conditions, hazardous materials, and significant waste generation. tandfonline.comresearchgate.netbenthamdirect.com Green approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netbenthamdirect.com

Key green strategies for quinoline synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.net For instance, microwave-assisted heating has been shown to enhance the efficiency of synthesizing quinoline-thiones fused with poly-heterocyclic rings. nih.gov

Use of green solvents: Water is an ideal green solvent for many organic reactions, and its use often leads to improved reactivity and selectivity. iicbe.org Ethanol is another commonly used green solvent in quinoline synthesis. tandfonline.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to higher efficiency. tandfonline.com For example, derivatives of 2-aryl-quinoline-4-carboxylic acid have been synthesized in good yields under solvent-free conditions at 80°C. nih.gov

Use of biocatalysts and recyclable catalysts: Nanocatalysts, such as those based on iron oxide or doped aerogels, offer high efficiency and can often be recovered and reused multiple times without significant loss of activity. nih.govtandfonline.com Malic acid has also been employed as a biocatalyst for quinoline synthesis. tandfonline.com

Multicomponent reactions: As discussed previously, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation steps. tandfonline.com Ultrasound-assisted MCRs in water have proven to be effective for generating bioactive quinoline derivatives with improved yields compared to conventional heating. nih.gov

These green chemistry approaches not only reduce the environmental impact of quinoline synthesis but also often lead to more efficient and cost-effective processes. tandfonline.comresearchgate.net

Introduction of Ethynyl Functionality

The introduction of an ethynyl group onto the quinoline core is a key step in the synthesis of 6-Ethynyl-N-methylquinolin-2-amine. This functional group serves as a versatile handle for further chemical modifications.

Direct Ethynylation Strategies

While specific details on the direct ethynylation of N-methylquinolin-2-amine at the 6-position to produce this compound are not prevalent in the provided search results, general strategies for the ethynylation of aromatic rings can be inferred. These methods typically involve cross-coupling reactions.

A common approach for introducing an ethynyl group is the Sonogashira coupling, which involves the reaction of a halo-substituted quinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. For the synthesis of the target compound, this would likely involve the Sonogashira coupling of a 6-halo-N-methylquinolin-2-amine (e.g., 6-bromo- or 6-iodo-N-methylquinolin-2-amine) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

Another potential, though less common, method could involve the reaction of a quinoline derivative with an ethynylating reagent. However, controlling the regioselectivity of such a direct C-H ethynylation can be challenging.

It is also worth noting that the synthesis of 2-vinylquinoline (B1294476) compounds has been achieved by heating 2-methylquinoline compounds with formaldehyde, which suggests that functionalization at the 2-position can be achieved through condensation reactions. google.com While not a direct ethynylation, this highlights the reactivity of the quinoline ring system to various synthetic transformations.

Palladium-Catalyzed Cross-Coupling for Terminal Alkynes

The introduction of a terminal ethynyl group at the C6 position of the quinoline core is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. jcsp.org.pkwikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of arylalkynes and involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 6-ethynylquinoline derivatives, a 6-haloquinoline, typically 6-bromo or 6-iodoquinoline, serves as the electrophilic partner. The reactivity of the halide is a critical factor, with iodides generally showing higher reactivity than bromides, allowing the reaction to proceed under milder conditions, often at room temperature. wikipedia.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, such as CuI. jcsp.org.pknih.govlibretexts.org An amine base, like triethylamine (B128534) or diethylamine, is used to neutralize the hydrogen halide byproduct. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the 6-haloquinoline to the Pd(0) species, followed by transmetalation with a copper acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt. The final step is reductive elimination, which yields the 6-alkynylquinoline product and regenerates the Pd(0) catalyst. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols to mitigate issues associated with the use of copper, such as homocoupling of the alkyne. nih.gov These methods often employ specialized ligands to facilitate the catalytic cycle. libretexts.org

Ethynyl Group Integration via Alkynylaniline Precursors

An alternative and powerful strategy for constructing the ethynyl-substituted quinoline scaffold involves the use of o-alkynylaniline precursors. This approach offers a convergent synthesis where the ethynyl group is incorporated into one of the key building blocks before the quinoline ring is formed. A notable example is the copper(II)-catalyzed reaction between (iso)quinoline N-oxides and o-alkynylanilines, which proceeds through amination followed by an annulative indole (B1671886) formation to yield (iso)quinoline-indole hybrids. nih.gov

Another method involves the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes. organic-chemistry.org While this method primarily yields 2,3-disubstituted quinolines, it demonstrates the principle of incorporating the alkyne during the quinoline ring formation. The reaction proceeds via intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond. organic-chemistry.org

Furthermore, palladium-catalyzed one-pot methods for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes provide an alternative route. rsc.org These methods highlight the versatility of palladium catalysis in constructing the quinoline core with pre-installed functional groups.

The following table summarizes the key aspects of these synthetic approaches:

| Method | Key Reactants | Catalyst/Reagents | Key Transformation |

| Sonogashira Coupling | 6-Haloquinoline, Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp²) bond formation |

| Alkynylaniline Annulation | o-Alkynylaniline, (Iso)quinoline N-oxide | Cu(II) catalyst, 2,2'-bipyridine (B1663995) ligand | Amination and annulative indole formation |

| Oxidative Cyclization | o-Vinylaniline, Alkyne | Pd catalyst, O₂ | Intermolecular amination, olefin insertion, C-C cleavage |

| One-pot Synthesis | 2-Amino aromatic ketone, Alkyne | Pd catalyst | Construction of polysubstituted quinoline |

N-Methylation and Amine Derivatization Approaches

The introduction of the N-methyl group and other amine derivatizations are crucial steps in the synthesis of this compound and its analogs. Several methods are available for this purpose, each with its own advantages and substrate scope.

Reductive Amination Techniques

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process, often performed in a single pot, involves the initial formation of an imine from the reaction of an amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine. wikipedia.orgyoutube.com

For the synthesis of N-methylated quinolines, this can be achieved by reacting a primary aminoquinoline with formaldehyde, followed by reduction. rsc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comlibretexts.org NaBH₃CN is particularly useful as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

A direct, one-pot reductive N-methylation of quinolines can be achieved using paraformaldehyde and H₂ over a Pd/C catalyst. rsc.org This method is efficient for producing N-methyl-1,2,3,4-tetrahydroquinolines. rsc.org More recently, SnOx-decorated Pt/Al₂O₃ catalysts have been shown to be effective for the reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source. acs.org

Direct Alkylation of Amine Centers

Direct alkylation of the amine group on the quinoline ring with a methylating agent is another common strategy. liv.ac.uk However, this method can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium salts. libretexts.org The nucleophilicity of the newly formed secondary amine can be comparable to or even greater than the starting primary amine, leading to a mixture of products. libretexts.org

Despite this, direct alkylation can be effective under carefully controlled conditions. Reagents like methyl iodide or dimethyl sulfate (B86663) are classic methylating agents. liv.ac.uk The use of a base is typically required to neutralize the acid formed during the reaction.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNA) can be employed to introduce the amine group onto the quinoline ring, particularly if a suitable leaving group is present at the C2 position. For instance, a 2-chloroquinoline (B121035) can react with methylamine (B109427) to yield N-methylquinolin-2-amine. chemicalbook.com The reactivity of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. Nucleophiles generally add to carbon 2 of the quinoline. quimicaorganica.org

Another approach is the Vicarious Nucleophilic Substitution of hydrogen (VNS), which allows for the direct amination of nitroquinoline derivatives. mdpi.com This method involves the reaction of a nitroquinoline with a nucleophile in the presence of a base. mdpi.com

The following table provides a comparative overview of these N-methylation and amination methods:

| Method | Key Reactants | Reagents | Advantages | Limitations |

| Reductive Amination | Aminoquinoline, Formaldehyde/Paraformaldehyde | NaBH₄, NaBH₃CN, H₂/Pd/C, Pt-SnOx/Al₂O₃ | High selectivity, mild conditions | Requires a carbonyl source |

| Direct Alkylation | Aminoquinoline, Methylating agent | MeI, Me₂SO₄ | Simple procedure | Prone to over-alkylation |

| Nucleophilic Substitution | 2-Haloquinoline, Methylamine | Base | Direct introduction of the N-methylamino group | Requires an activated quinoline substrate |

Advanced Purification and Spectroscopic Characterization Techniques for Novel Quinoline Derivatives

The synthesis of novel quinoline derivatives necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification Techniques:

A variety of purification techniques are employed for quinoline derivatives. lookchem.com Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from reaction byproducts and unreacted starting materials. researchgate.net The choice of eluent system is critical for achieving good separation.

Crystallization and recrystallization are also powerful purification techniques, often yielding highly pure crystalline solids. google.com The selection of an appropriate solvent or solvent mixture is key to successful crystallization. For instance, a compound might be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals. google.com

Other methods include vacuum distillation for volatile compounds and conversion to a salt, such as a hydrochloride or picrate, which can be purified by crystallization and then converted back to the free base. lookchem.com

Spectroscopic Characterization:

A suite of spectroscopic techniques is used to elucidate the structure of novel quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For ethynyl-substituted quinolines, the resonance frequencies of the triple bond in ¹³C NMR are sensitive indicators of the electronic environment. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. uni-muenchen.de High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic stretching frequencies of the C≡C triple bond of the ethynyl group and the N-H or C-N bonds of the amine are readily identifiable.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netmdpi.com The conjugation present in the quinoline ring system and the ethynyl group gives rise to characteristic absorption bands. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. mdpi.com

The following table summarizes the application of these characterization techniques:

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, electronic environment |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern |

| IR Spectroscopy | Presence of functional groups (e.g., C≡C, N-H) |

| UV-Vis Spectroscopy | Electronic transitions, conjugation |

| X-ray Crystallography | Three-dimensional molecular structure |

Molecular Mechanism of Action and Cellular Targets

DNA Interaction and Synthesis Inhibition

Quinoline-based compounds have demonstrated the ability to interact with DNA and inhibit its synthesis, a mechanism that is fundamental to their biological effects. nih.govwikipedia.org Certain quinoline (B57606) derivatives function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic regulation by catalyzing the methylation of DNA. nih.govbiorxiv.orgnih.gov Inhibition of these enzymes can lead to DNA hypomethylation, a process that can reactivate tumor suppressor genes and arrest cell growth. nih.govmdpi.com

The mechanism of inhibition often involves the intercalation of the quinoline moiety into the DNA duplex, particularly within the minor groove. nih.govbiorxiv.org This binding can induce a conformational change in the DNA, which in turn moves the catalytic domain of the enzyme away from its target on the DNA strand. nih.govbiorxiv.org This mode of action has been observed for several quinoline analogs, which have shown inhibitory potency in the low micromolar range against human DNMT1. nih.govbiorxiv.org

Furthermore, some quinoline-based compounds can inhibit other enzymes that act on DNA, such as DNA polymerases and base excision repair glycosylases. nih.govbiorxiv.org The ability to interfere with multiple DNA-acting enzymes highlights the diverse mechanisms through which these compounds can disrupt DNA replication and repair processes. nih.gov The core quinoline structure is a key pharmacophore in this class of inhibitors, and modifications to this structure can modulate their inhibitory activity and selectivity. wikipedia.org

| Target Enzyme | Mechanism of Inhibition by Quinoline Derivatives | Effect | Reference |

| DNA Methyltransferases (e.g., DNMT1) | Intercalation into DNA minor groove, causing conformational changes. | DNA hypomethylation, reactivation of tumor suppressor genes. | nih.govbiorxiv.orgnih.gov |

| DNA Polymerases | Inhibition of enzyme activity. | Disruption of DNA replication. | nih.govbiorxiv.org |

| Base Excision Repair Glycosylases | Inhibition of enzyme activity. | Impairment of DNA repair mechanisms. | nih.govbiorxiv.org |

Enzyme Active Site Binding and Inhibition Mechanisms

The quinoline scaffold is a versatile nucleus for the design of enzyme inhibitors, targeting a variety of active sites through different binding modes. nih.gov

Metalloenzyme Modulation (e.g., Zn2+ Coordination)

Quinoline derivatives have been shown to interact with metalloenzymes, which contain metal ions in their active sites that are crucial for their catalytic function. nih.gov The nitrogen atom within the quinoline ring system, along with other potential donor atoms in substituted quinolines, can coordinate with metal ions such as zinc (Zn2+). acs.orgclarku.edu This coordination can disrupt the normal function of the metalloenzyme. For instance, some hydroxamic acid-containing compounds typically bind to metalloenzyme active sites in a bidentate manner, but in the presence of a zinc ion in carbonic anhydrase, a monodentate binding mode via the deprotonated nitrogen has been observed. nih.gov Quinoline-appended ligands have also been synthesized to specifically bind to metal centers, indicating the potential for designing quinoline-based inhibitors that target the metal-coordinating environment of metalloenzymes. acs.org

Covalent Inhibition Mechanisms (e.g., Cysteine-Targeting)

Covalent inhibition is a strategy where a drug forms a permanent chemical bond with its target protein, often leading to enhanced potency and duration of action. chemdiv.com The thiol group of cysteine residues in proteins is a common target for covalent inhibitors due to its high nucleophilicity. chemdiv.comnih.gov Quinoline derivatives can be designed to incorporate "warheads," which are chemically reactive groups that can form covalent bonds with cysteine residues in the active sites of enzymes. nih.govnih.gov This approach has been particularly explored in the development of inhibitors for cysteine proteases and protein kinases. chemdiv.comnih.gov The ethynyl (B1212043) group present in 6-Ethynyl-N-methylquinolin-2-amine could potentially act as such a warhead, although specific studies are needed to confirm this. The development of covalent inhibitors targeting residues beyond cysteine, such as lysine (B10760008), tyrosine, and histidine, is also an emerging area of research. researchgate.net

Interference with Protein Kinase Signaling Pathways

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govresearchgate.net The quinoline scaffold is a prominent feature in many approved protein kinase inhibitors. nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov The versatility of the quinoline ring allows for the design of inhibitors that can target a broad spectrum of kinases, including those involved in key carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.govresearchgate.net The antiproliferative effects of many quinoline derivatives are attributed to their ability to modulate these signaling cascades. nih.gov

| Inhibition Mechanism | Target | Description | Potential Relevance of this compound |

| Metalloenzyme Modulation | Metalloenzymes (e.g., containing Zn2+) | The quinoline nitrogen can coordinate with the metal ion in the active site, disrupting enzyme function. | The quinoline core provides a scaffold for metal coordination. |

| Covalent Inhibition | Cysteine residues in enzymes | A reactive "warhead" on the quinoline derivative forms a covalent bond with a cysteine residue. | The ethynyl group could potentially act as a covalent warhead. |

| Protein Kinase Inhibition | ATP-binding site of protein kinases | The quinoline derivative competes with ATP for binding, inhibiting kinase activity and downstream signaling. | The quinoline scaffold is a common feature in known kinase inhibitors. |

Induction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can be a mechanism of action for some anticancer agents. nih.gov Certain quinoline derivatives have been shown to induce oxidative stress in cells. nih.govmdpi.com For example, the novel quinoline derivative DFIQ has been reported to promote the accumulation of ROS, leading to cellular damage and cell death. nih.govmdpi.com This increase in ROS can disrupt various cellular processes, including autophagic flux and mitochondrial function. nih.gov The induction of oxidative stress can be a key event that triggers downstream apoptotic pathways. mdpi.com Some studies have shown that the antioxidant properties of certain quinoline derivatives can be modulated by their interaction with proteins like human serum albumin (HSA). mdpi.com

Cell Cycle Perturbation and Arrest

The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of cell proliferation. Several quinoline-based compounds have been found to perturb the cell cycle, causing arrest at specific phases. researchgate.netnih.govnih.gov For instance, some quinoline-chalcone hybrids have been shown to induce cell cycle arrest. researchgate.net Studies on a quinoline-2-carboxylic acid aryl ester demonstrated a significant blockade of the cell cycle at the S phase in prostate cancer cells. nih.gov Similarly, novel bis-spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline have been reported to cause cell cycle arrest in the S phase in breast cancer cells. nih.gov Furthermore, some quinoline alkaloids have been identified to induce cell cycle arrest in the sub-G0/G1 phase. researchgate.net This perturbation of the cell cycle is often a precursor to apoptosis, or programmed cell death. mdpi.com

| Compound/Derivative Class | Cell Line(s) | Observed Cell Cycle Arrest Phase | Reference |

| Quinoline-chalcone hybrids | Various cancer cell lines | Not specified | researchgate.net |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate cancer) | S phase | nih.gov |

| Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline | MCF7 (Breast cancer) | S phase | nih.gov |

| Quinoline alkaloids (cinchonine, cinchonidine, etc.) | Cervical and hepatocellular carcinoma cells | Sub G0/G1 phase | researchgate.net |

| Novel bis-quinoline and Z-containing regioisomers | U937 and HL60 (Leukemia) | Sub-G1 phase (indicative of apoptosis) | mdpi.com |

Apoptotic Pathway Modulation

There is currently no available scientific data detailing the modulation of apoptotic pathways by this compound. Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Many quinoline-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases, regulation of the Bcl-2 family of proteins, and induction of DNA fragmentation. However, without specific in-vitro or in-vivo studies on this compound, any discussion of its potential effects on apoptosis would be purely speculative.

Specificity and Selectivity in Biological Interactions

The specificity and selectivity of a compound for its biological targets are crucial for its therapeutic potential, as these properties determine its efficacy and side-effect profile. For instance, the selectivity of kinase inhibitors, a class of drugs to which some quinoline derivatives belong, is a key determinant of their clinical success. Information regarding the specific cellular targets of this compound and its selectivity in biological interactions is not reported in the current body of scientific literature. Research into the potential activity of this compound against targets like epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target for some quinoline-based cancer therapies, has not been published.

Structure Activity Relationship Sar of 6 Ethynyl N Methylquinolin 2 Amine Analogues

Impact of Quinoline (B57606) Ring Substitution Patterns

Positional Effects of Substituents on Biological Activity

The specific placement of substituents on the quinoline ring profoundly influences the biological activity of its derivatives. Research on related quinoline-based compounds demonstrates that even minor changes in a substituent's position can lead to significant variations in potency. For instance, in a series of quinoline analogues of combretastatin (B1194345) A-4, the position of a methyl group was shown to be critical for anticancer activity. Analogues with a methyl group at the 6, 7, or 8-position all exhibited potent activity. nih.gov

Similarly, the location of a methoxy (B1213986) group also dictated the compound's effectiveness. A 6-methoxy substituted quinoline derivative displayed superior antiproliferative activity against certain cancer cell lines when compared to its 7-methoxy counterpart. nih.gov These findings underscore that the electronic and steric effects of a substituent, in concert with its specific location on the heterocyclic core, are crucial for optimizing biological interactions. The position of a functional group can affect how the molecule fits into a binding pocket and its electronic communication with key residues. nih.govbohrium.com

Table 1: Impact of Substituent Position on the Biological Activity of Quinoline Analogues This table is generated based on findings from related quinoline compounds to illustrate the principle of positional effects.

| Substituent | Position on Quinoline Ring | Observed Impact on Activity | Reference |

|---|---|---|---|

| -CH₃ | 6 | Potent Activity | nih.gov |

| -CH₃ | 7 | Potent Activity | nih.gov |

| -CH₃ | 8 | Potent Activity | nih.gov |

| -OCH₃ | 6 | Higher potency than 7-OCH₃ analogue | nih.gov |

| -OCH₃ | 7 | Lower potency than 6-OCH₃ analogue | nih.gov |

Influence of Halogenation on Potency

Halogen atoms are frequently incorporated into bioactive molecules to enhance their potency, modify their metabolic stability, or improve their pharmacokinetic properties. In the context of heterocyclic compounds, halogenation can significantly influence biological activity. The introduction of halogens, which are electron-withdrawing groups, can alter the electronic distribution of the quinoline ring and introduce new potential interactions, such as halogen bonding. bohrium.com

Studies on quinazoline (B50416) analogues, which are structurally similar to quinolines, have provided a clear picture of the effects of halogenation. A "fluorine screening" of spautin-1 analogues revealed that the position of the fluorine atom was paramount. nih.gov An analogue with a fluorine at the 8-position of the quinazoline core showed a significant increase in activity. nih.gov Similarly, replacing a para-fluoro substituent on a benzyl (B1604629) group with a chloro atom resulted in a compound with comparable potency, while other substitutions led to varied outcomes. nih.gov This highlights that both the type of halogen and its position are critical variables in tuning the potency of this class of compounds.

Table 2: Effect of Halogenation on the Activity of Structurally Related Heterocyclic Analogues This table is generated based on findings from quinazoline compounds to illustrate the principles of halogenation effects.

| Scaffold | Halogen and Position | Observed Impact on Activity | Reference |

|---|---|---|---|

| Quinazoline | Fluorine at position 8 | Significant increase in activity | nih.gov |

| Quinazoline | Fluorine at ortho position of benzyl group | Significant increase in activity | nih.gov |

| Quinazoline | Chlorine at para position of benzyl group | Potency comparable to fluorine at the same position | nih.gov |

Role of Planarity and Extended Conjugation

The quinoline ring system is an aromatic, planar structure formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring. researchgate.net This inherent planarity and the extended π-conjugated system are fundamental to its ability to participate in various biological interactions, including intercalation with DNA or stacking interactions within protein binding sites.

The introduction of the 6-ethynyl group further extends this conjugation. This extension of the π-system can enhance binding affinity through increased van der Waals or π-π stacking interactions with aromatic amino acid residues in a target protein. The planarity of the entire conjugated system allows for a more effective overlap with planar regions of a receptor, which can be a crucial factor for high-affinity binding.

Significance of the Ethynyl (B1212043) Moiety

The ethynyl group at the 6-position is not merely a structural linker but an active contributor to the molecule's biological profile. Its unique electronic properties and linear geometry distinguish it from other functional groups.

Contribution of the Terminal Alkyne to Target Binding

The terminal alkyne is a π-electron-rich functional group that can significantly enhance binding to protein targets through noncovalent interactions. nih.gov Its electron density allows it to act as a hydrogen bond acceptor. Molecular dynamics simulations have suggested that the π-cloud of an alkyne can interact favorably with the N-H group of an asparagine side chain, forming a stabilizing noncovalent bond at the protein-ligand interface. nih.gov This type of interaction can increase the residence time of the compound on its target, leading to a slower rate of dissociation and, consequently, higher binding affinity. nih.gov The minimal steric bulk of the linear alkyne group allows it to probe narrow channels and form these interactions without causing significant steric hindrance. nih.gov

Comparison of Ethynyl with Saturated and Other Functional Groups

The importance of the ethynyl group is often highlighted when it is compared with other functionalities through SAR studies. In research on antagonists for the mGluR5 receptor, a direct comparison was made between compounds containing a phenylethynyl group and analogues where the alkyne was replaced by an amide bond. nih.gov The study found that while a few potent amide-based compounds were discovered, most structural changes to the amide template were poorly tolerated. nih.gov In contrast, several novel alkyne-containing analogues retained high affinity, demonstrating the favorability of the alkyne linkage for this particular target. nih.gov

The replacement of an unsaturated, rigid group like an alkyne with a more flexible, saturated alkyl chain typically leads to a loss of potency. This is because the defined geometry and extended π-system conferred by the alkyne are often crucial for maintaining the optimal orientation for binding. The concept of bioisosterism, where one functional group is swapped for another with similar properties, is key to understanding these relationships. fiveable.me The distinct electronic and structural nature of the ethynyl group often makes it difficult to replace without a significant loss of biological activity.

Table 3: Comparison of Ethynyl and Amide Linkages in mGluR5 Antagonists This table is generated based on findings from a study comparing alkyne and amide bioisosteres.

| Compound Series | Linkage Type | General Observation on Activity | Reference |

|---|---|---|---|

| Aryl-X-Pyridine | Alkyne (-C≡C-) | Several novel analogues retained high affinity, comparable to the parent compound. | nih.gov |

| Aryl-X-Pyridine | Amide (-CONH-) | Most structural variations were not well tolerated, leading to reduced activity. | nih.gov |

Role of the N-Methylamine Group and Related Amine Substituents

The amine substituent at the C2 position of the quinoline ring is a pivotal element for molecular interactions and biological activity. Modifications to this group, particularly the N-methylamine moiety, can significantly alter the compound's properties.

The introduction of a methyl group to the primary amine at the C2 position, creating a secondary N-methylamine, imparts distinct steric and electronic changes. The methyl group is electron-donating, which increases the electron density on the nitrogen atom. This enhancement of nucleophilicity can influence how the amine group interacts with biological targets. nih.govmasterorganicchemistry.com In studies of 4-aminoquinolines, the introduction of a methyl group to the C4-amino position was explored to see how it would influence the delocalization of the nitrogen's lone pair of electrons, which is crucial for binding to biological targets like heme. nih.gov

Sterically, the methyl group adds bulk, which can either enhance binding by promoting a specific conformation or hinder it by preventing access to a binding pocket. mdpi.com In some peptide analogues, N-methylation at certain positions led to a decrease in potency, suggesting that the added bulk was detrimental to activity. mdpi.com Conversely, in other contexts, methylation can protect the amine from metabolic degradation, potentially increasing the compound's bioavailability and duration of action. The selective monomethylation of amides is a noted strategy, as the addition of a sterically demanding methyl group can make the nitrogen less susceptible to further reactions. nih.gov

| Compound/Analogue Class | Modification | Observed Effect on Activity | Reference |

| 4-Aminoquinoline (B48711) Analogues | Introduction of N-methyl group | Well-tolerated for antiplasmodial activity with reduced toxicity. Compound 9a showed 100% parasite inhibition in vivo. | nih.gov |

| Almiramide Lipopeptides | N-methylation at central residues | Decreased potency compared to non-methylated or terminally-methylated analogues. | mdpi.com |

| Almiramide Lipopeptides | Permethylation | 1.4 to 4-fold increase in activity compared to non-methylated versions. | mdpi.com |

| Hexanamide | Monomethylation | Selectively monomethylated product obtained in 67% yield with no bis-methylated product detected. | nih.gov |

Replacing the N-methylamine with other amine substituents, such as a primary amine (NH2), a different secondary amine, or a cyclic amine (e.g., piperazine (B1678402), morpholine), is a key strategy in SAR studies. The nature of the amine substituent dictates its hydrogen bonding capacity, basicity, and steric profile.

Generally, primary and secondary amines can act as hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors. The nucleophilicity of amines often follows the order of secondary > primary > tertiary, though this is highly sensitive to steric hindrance. masterorganicchemistry.com

In various quinoline-based therapeutic agents, the incorporation of cyclic amines like piperazine or morpholine (B109124) at different positions has been shown to be advantageous. nih.gove3s-conferences.orgnih.gov For instance, in a series of 4-aminoquinoline antagonists, a dimethylpiperazine moiety was found to be a critical structural feature for high potency. nih.gov The stereospecific substitution on the piperazine ring also had a significant beneficial effect on affinity and potency. nih.gov Replacing the piperazine ring proved difficult, indicating its importance for activity. nih.gov Similarly, the incorporation of morpholine into quinoline scaffolds has been explored for various biological activities. nih.gove3s-conferences.org The ring size of cyclic amines can also be a relevant factor influencing the activity of the resulting complexes. rsc.org

| Quinoline Scaffold | Amine Substituent at C2/C4 | Key Finding | Reference |

| 4-Aminoquinoline | (3,4-dimethylpiperazin-1-yl)phenylamino | Resulted in high antagonist potency (8.5 nM) and >200-fold selectivity for the α2C-adrenoceptor. | nih.gov |

| 4-Aminoquinoline | 1,4-Diazepanes | One of the few viable alternatives to a piperazine ring, though less optimal. | nih.gov |

| 2-Substituted Quinoline | 2-n-Propyl Quinoline | Natural compound with demonstrated antileishmanial activity. | nih.gov |

| Quinoline-based agents | Morpholine | Incorporation of morpholine is a known strategy in developing caspase 3 inhibitors. | e3s-conferences.org |

| 4-Aminoquinoline | Piperazine/Morpholine | Incorporation led to compounds with potent activity against P. falciparum. | nih.gov |

Hybrid Molecule Design and Activity Enhancement

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. frontiersin.orgresearchgate.netmdpi.com The 6-ethynyl-N-methylquinolin-2-amine scaffold is an attractive candidate for hybridization. The ethynyl group at the C6 position serves as a versatile and rigid linker to attach other bioactive moieties without significantly disrupting the core quinoline structure.

Numerous studies have demonstrated the success of this approach using various quinoline derivatives. frontiersin.org For example, hybrids of quinoline with scaffolds such as coumarin, thiazole, triazine, and thiazolidinone have been synthesized and shown to possess improved biological activities compared to the parent molecules. frontiersin.orgresearchgate.netnih.gov A series of 1,2,4-triazine-quinoline hybrids were developed as potent dual inhibitors of COX-2 and 15-LOX, with one hybrid showing COX-2 inhibitory potency 59 times greater than the standard drug diclofenac. nih.gov Another study focused on creating hybrids of naphthoquinone and quinolinedione, which have shown promise as antineoplastic agents. mdpi.com This approach has led to the approval of 26 hybrid compounds as anticancer drugs in the last decade, with many more in clinical trials. mdpi.com

| Quinoline Hybrid Class | Second Pharmacophore | Resulting Biological Activity | Reference |

| Quinoline-Triazine | 1,2,4-Triazine | Potent dual inhibitors of COX-2 and 15-LOX for anti-inflammatory response. | nih.gov |

| Quinoline-Thiazolidinone | 4-Thiazolidinone | Investigated as potential antitumor agents. | researchgate.net |

| Quinoline-Cinnamide | Cinnamide | Showed cytotoxic activity and apoptosis-inducing properties. | dntb.gov.ua |

| Quinoline-Carbonitrile | Carbonitrile | Promising antibacterial lead compounds. | frontiersin.org |

| Naphthoquinone-Quinolinedione | Quinolinedione | Investigated as antineoplastic agents. | mdpi.com |

Pharmacophore Elucidation and Essential Structural Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, a putative pharmacophore can be elucidated based on its structural components and SAR data from related compounds.

The key features would likely include:

Hydrogen Bond Donor/Acceptor: The N-methylamine group at the C2 position provides a crucial hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the nitrogen lone pair). These features are often essential for anchoring the ligand in the target's binding site.

Aromatic/Hydrophobic Region: The quinoline ring system itself constitutes a large, planar, and hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring (at position 1) acts as an additional hydrogen bond acceptor, which can be a key interaction point.

Linker/Interaction Site: The ethynyl group at the C6 position is a rigid, linear moiety. It can function as a spacer to position another functional group optimally or it can directly participate in interactions within a specific sub-pocket of the target protein. Its electron-rich triple bond could interact with specific residues.

Pharmacophore models are often developed based on the interactions of known active compounds with their targets. nih.gov These models typically represent key features as spheres, such as cation/anion centers, hydrophobic areas, and aromatic rings, to guide the design of new, potentially more potent molecules. nih.gov

Computational Studies in the Research of 6 Ethynyl N Methylquinolin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mbimph.com This method is crucial in drug discovery for predicting the interaction between a small molecule ligand and a protein target. Scoring functions are employed to estimate the binding affinity or strength of the interaction, helping to rank potential drug candidates. mbimph.commbimph.com

Molecular docking simulations predict how a ligand, such as a quinoline (B57606) derivative, fits into the binding site of a protein. The outcome is a "pose," which represents the conformation and orientation of the ligand within the binding pocket, and a "docking score," which estimates the binding affinity. For instance, in a study of quinoline derivatives as potential inhibitors for HIV reverse transcriptase, docking scores were used to measure binding affinity, with a more negative score indicating a stronger interaction. nih.gov One compound in that study exhibited a high affinity with a docking score of -10.67. nih.gov Similarly, docking studies on 4-aminoquinoline (B48711) derivatives against the oxidoreductase protein of Plasmodium falciparum were used to predict their antimalarial activity, with binding energies indicating the stability of the ligand-protein complex. mbimph.com In another study, hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives were docked against P. falciparum lactate (B86563) dehydrogenase, where compound 4b showed the highest binding energy, suggesting it as a potential molecular target. nih.gov

Below is a table illustrating typical binding affinity data obtained from molecular docking studies of various quinoline derivatives against different protein targets.

| Compound Class | Protein Target | Example Compound | Binding Affinity/Score | Reference |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Compound 4 | -10.67 | nih.gov |

| 4-Aminoquinoline derivatives | P. falciparum lactate dehydrogenase | Compound 4b | High Binding Energy | nih.gov |

| Quinoline Imines | Plasmepsin 2 | Trioxane derivatives | 117.16 to 116.90 (LibDock Score) | researchgate.net |

| Quinoline derivatives | Protease Enzyme (SARS-CoV-2) | Compound 5 | Strong Interaction | nih.gov |

This table is illustrative and presents data for related quinoline compounds, as specific docking studies on 6-Ethynyl-N-methylquinolin-2-amine are not publicly available.

A significant application of molecular docking is the identification of potential biological targets for a novel compound. By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach, sometimes referred to as reverse docking, can help to elucidate the mechanism of action of a compound or identify potential off-target effects. For example, quinoline derivatives have been investigated as potential inhibitors for a wide range of targets, including acetylcholinesterase for Alzheimer's disease, various kinases in cancer therapy, and viral enzymes like HIV reverse transcriptase. nih.govresearchgate.netmdpi.com Studies on quinoline-3-carboxamides (B1200007) have demonstrated their potential as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKK), with the quinoline nitrogen playing a key role in binding to the hinge region of these enzymes. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule. nih.gov DFT is used to determine the ground-state electronic structure of molecules, which in turn allows for the prediction of various chemical properties. nih.gov

DFT calculations can be used to compute a variety of molecular properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. nih.gov

Other calculated descriptors include the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. arabjchem.org Natural Bond Orbital (NBO) analysis can be performed to investigate hyper-conjugative interactions and charge delocalization within the molecule. arabjchem.org In a study on two quinoline derivatives, DFT was used to calculate global and local quantum-molecular descriptors, including frontier molecular orbitals and MEP surfaces, to assess their reactivity. arabjchem.org

The following table shows examples of quantum chemical descriptors calculated for quinoline derivatives using DFT.

| Compound/Derivative | Property | Calculated Value/Observation | Reference |

| Quinoline Derivative 2 | ALIE (Average Local Ionization Energy) max value | Increase of ~35 kcal/mol vs. quinoline | arabjchem.org |

| Quinoline Derivative 3 | ALIE (Average Local Ionization Energy) max value | Increase of ~48 kcal/mol vs. quinoline | arabjchem.org |

| Quinoline-amide derivative | Stokes shift (Compound 6z) | Most remarkable among fluorophores studied | nih.gov |

| Quinoline-thiosemicarbazide | Intramolecular Hydrogen Bond | Sulfur atom forms a stronger H-bond than N, O, F | nih.gov |

This table provides examples from studies on related quinoline compounds to illustrate the application of DFT, as specific calculations for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the interactions within a ligand-protein complex in a solvated environment, MD can provide detailed insights into the stability of the complex, the flexibility of the protein and ligand, and the specific interactions that maintain the bound state. nih.govmdpi.com For instance, MD simulations have been used to investigate quinoline derivatives as potential acetylcholinesterase inhibitors, revealing key intermolecular interactions and the dynamic behavior of the compounds within the enzyme's active site. researchgate.net In another study, MD simulations of quinoline derivatives with the SARS-CoV-2 main protease indicated the formation of stable ligand-protein complexes. nih.gov Analysis of conformational stability, residue flexibility, and solvent accessible surface area (SASA) during the simulation can validate docking results and provide a more dynamic picture of the binding event. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness (excluding toxicity profiles)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. In silico ADMET prediction tools are widely used for this purpose, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. nih.gov These predictions are based on the chemical structure of the molecule. nih.gov